2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate
Description
Chemical Structure: The compound 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate (CAS 5487-13-8) consists of a 4-fluorobenzyl group attached to an acetamide moiety, which is esterified with a 4-methylphenacyl group. Its molecular formula is C₁₈H₁₇FN₂O₃S, and its molecular weight is approximately 372.4 g/mol (calculated from the formula). The structure features:
- A 4-fluorobenzyl substituent (enhances lipophilicity and metabolic stability).
- A 4-methylphenyl acetate ester (may act as a prodrug moiety).
For example, tert-butyl esters are often hydrolyzed to carboxylic acids, which can then be coupled with amines or alcohols.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-13-2-4-14(5-3-13)10-18(22)23-12-17(21)20-11-15-6-8-16(19)9-7-15/h2-9H,10-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOIUKPPFFZNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves the reaction of 4-fluorobenzylamine with 4-methylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has potential biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects
- Fluorine vs. Methoxy : The 4-fluorobenzyl group in the target compound improves metabolic stability and membrane permeability compared to the 4-methoxyphenyl group in CAS 18522-99-1. Fluorine’s electronegativity also enhances binding to hydrophobic pockets in enzymes.
- Ester vs. Carboxylic Acid : The ester group in 5487-13-8 may act as a prodrug, hydrolyzing in vivo to release an active carboxylic acid (as seen in ’s analog).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
